molecular formula C9H11BrO2S B1380632 1-Bromo-4-[(ethanesulfonyl)methyl]benzene CAS No. 1351382-01-8

1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Cat. No. B1380632
M. Wt: 263.15 g/mol
InChI Key: RIQHGRSZQWUIQB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(ethanesulfonyl)methyl]benzene is a chemical compound with the CAS Number: 1351382-01-8 and a molecular weight of 263.16 .


Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .

Scientific Research Applications

Radiosynthesis Applications

1-Bromo-4-[(ethanesulfonyl)methyl]benzene has been used in the development of new bifunctional labeling agents for radioisotopes. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue through nucleophilic substitution reactions. This process offers prospective applications in radiopharmaceutical sciences, enabling the creation of novel probes for positron emission tomography (PET) imaging (Namolingam et al., 2001).

Conformational Studies

Research into the conformational aspects of bromo-substituted benzene derivatives provides insights into their structural properties. For example, studies on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed unique conformational behaviors due to steric interactions, which have implications for understanding molecular dynamics and designing molecules with desired physical and chemical properties (Okazaki et al., 1989).

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of bromo-substituted benzenes, including their halogen bonding and crystal packing patterns, have been extensively studied. Such analyses provide foundational knowledge for materials science, particularly in the design and development of new crystalline materials with specific functional properties (Jones et al., 2012).

Synthesis and Fluorescence Properties

The synthesis and investigation of the fluorescence properties of bromo-substituted benzene derivatives have been explored, demonstrating their potential as luminophores. These compounds show distinct photoluminescence behaviors in solution and solid states, indicating their application in optical materials and devices (Liang Zuo-qi, 2015).

Chemical Synthesis and Catalysis

The compound has been utilized as a precursor in the synthesis of various organic molecules, showcasing its role in facilitating complex chemical transformations. This includes its application in palladium-catalyzed cross-coupling reactions, which are fundamental in the field of synthetic organic chemistry and the development of pharmaceuticals and agrochemicals (Reus et al., 2012).

properties

IUPAC Name

1-bromo-4-(ethylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHGRSZQWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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